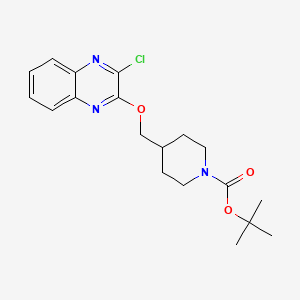

4-(3-Chloro-quinoxalin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(3-Chloro-quinoxalin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester: is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its complex molecular structure, which includes a quinoxaline ring system and a piperidine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-quinoxalin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting with the preparation of the quinoxaline core. One common synthetic route includes the following steps:

Formation of Quinoxaline Core: : This can be achieved through the condensation of 1,2-diamines with 1,2-dicarbonyl compounds.

Chlorination: : The quinoxaline core is then chlorinated at the 3-position to introduce the chlorine atom.

Piperidine Addition: : The piperidine ring is introduced through a nucleophilic substitution reaction.

Esterification: : Finally, the carboxylic acid group is esterified with tert-butanol to form the tert-butyl ester.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of specific catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-quinoxalin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester: can undergo various chemical reactions, including:

Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

Reduction: : Reduction reactions can be used to modify the compound's structure.

Substitution: : Substitution reactions can introduce different substituents at various positions on the molecule.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: : Nucleophiles like alkyl halides and amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Key techniques used in the synthesis include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : For monitoring the reaction progress and confirming the structure.

- High Performance Liquid Chromatography (HPLC) : For assessing the purity of the final product.

The synthesis process emphasizes careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity .

Medicinal Chemistry

The compound is primarily utilized in medicinal chemistry due to its structural characteristics that may confer biological activity. The quinoxaline moiety is known for its potential antimicrobial and anticancer properties, suggesting applications in developing new therapeutic agents .

Research indicates that compounds containing quinoxaline derivatives can interact with various biological targets, including enzymes and receptors involved in pharmacological pathways. These interactions may lead to significant biological effects, making this compound a candidate for further investigation in drug discovery programs .

Structural Biology

The compound's unique structure allows it to serve as a scaffold for designing new molecules with enhanced biological activity. Its ability to form hydrogen bonds and engage in π-stacking interactions can be explored in structure-activity relationship (SAR) studies .

Safety and Handling Considerations

Given its classification as a potential skin and eye irritant, appropriate safety measures must be taken when handling this compound. Recommended practices include:

Mechanism of Action

The mechanism by which 4-(3-Chloro-quinoxalin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a biological response.

Comparison with Similar Compounds

4-(3-Chloro-quinoxalin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester: can be compared with other similar compounds, such as:

Quinoxaline derivatives: : These compounds share the quinoxaline core but may have different substituents or functional groups.

Piperidine derivatives: : These compounds contain the piperidine ring but differ in their overall structure and functional groups.

The uniqueness of This compound lies in its specific combination of the quinoxaline and piperidine moieties, which can impart distinct chemical and biological properties.

Biological Activity

4-(3-Chloro-quinoxalin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester, with CAS number 939986-43-3, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C19H24ClN3O3

- Molecular Weight : 377.87 g/mol

- CAS Number : 939986-43-3

This compound is classified as a biochemical reagent and is primarily used in research settings. Its structure includes a quinoxaline moiety, which is known for various biological activities.

The biological activity of this compound can be attributed to its interaction with various molecular targets. It is particularly noted for its potential as a phosphodiesterase (PDE) inhibitor, which can lead to increased levels of cyclic AMP (cAMP) in cells. This mechanism is significant in anti-inflammatory responses and may have applications in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

In Vitro Studies

In vitro studies have demonstrated that compounds similar to this compound exhibit significant inhibition of tumor necrosis factor-alpha (TNF-α) production in human peripheral blood mononuclear cells (PBMCs). Such inhibition is crucial for evaluating anti-inflammatory effects. For instance, one study reported IC50 values for related compounds ranging from 40 to 100 nM, indicating potent activity against TNF-α production .

Case Studies

- Anti-inflammatory Effects : A study investigated the ability of PDE4 inhibitors to reduce TNF-α levels in LPS-stimulated PBMCs. The results indicated that certain derivatives exhibited higher potency than established PDE4 inhibitors like rolipram, suggesting that modifications to the quinoxaline structure can enhance biological activity .

- Cytotoxicity Assessment : Another research focused on the cytotoxic effects of various quinoxaline derivatives on cancer cell lines. The findings suggested that the introduction of the piperidine carboxylic acid moiety significantly increased cytotoxicity compared to other structural analogs .

Toxicological Profile

The compound has been classified with specific hazard identifications:

- Skin Irritation : Category 2

- Eye Irritation : Category 2A

- Specific Target Organ Toxicity : Category 3 (Respiratory system)

These classifications indicate that while the compound shows promising biological activity, it also poses certain risks upon exposure .

Table 1: Comparison of IC50 Values for Related Compounds

| Compound | IC50 (nM) | Target |

|---|---|---|

| Rolipram | 60 | PDE4 |

| Compound A | 40 | TNF-α |

| Compound B | 100 | TNF-α |

| 4-(3-Chloro...) | TBD | PDE4 / TNF-α |

Table 2: Toxicological Data Summary

| Endpoint | Classification |

|---|---|

| Skin Irritation | Category 2 |

| Eye Irritation | Category 2A |

| Respiratory Toxicity | Category 3 |

Properties

IUPAC Name |

tert-butyl 4-[(3-chloroquinoxalin-2-yl)oxymethyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24ClN3O3/c1-19(2,3)26-18(24)23-10-8-13(9-11-23)12-25-17-16(20)21-14-6-4-5-7-15(14)22-17/h4-7,13H,8-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAWNVLSLIJPFHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)COC2=NC3=CC=CC=C3N=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.